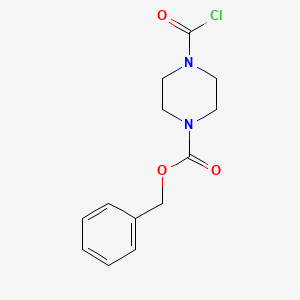

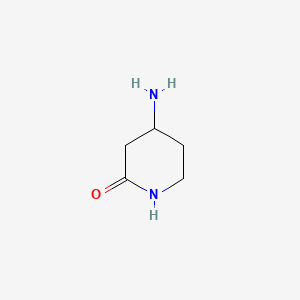

(R)-2-Amino-3-cyclohexylpropan-1-ol

Vue d'ensemble

Description

This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions to occur.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Molecular Recognition :

- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of (R)-2-Amino-3-cyclohexylpropan-1-ol, has been used as a chiral solvating agent for molecular recognition of enantiomers of acids. This technique is applicable to α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, with detection achieved through NMR or fluorescence spectroscopy. The methodology allows for quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).

Synthesis of β-Amino Alcohols and Antimalarial Applications :

- A series of 1-aminopropan-2-ols, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and evaluated against malaria strains. The microwave-assisted ring opening of epoxides with various amines yielded these β-amino alcohols, showing micromolar potency against malaria (Robin et al., 2007).

Ligands in Asymmetric Catalysis :

- (R)-2-Amino-3-cyclohexylpropan-1-ol derivatives have been resolved and used as ligands in asymmetric catalysis. These optically active aminocyclohexanols have been employed in asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, yielding products with up to 96% enantiomeric excess (Schiffers et al., 2006).

Fluorescent Recognition of Chiral Acids :

- Cyclohexane-1,2-diamine-based bisbinaphthyl molecules, similar in structure to (R)-2-Amino-3-cyclohexylpropan-1-ol, have been synthesized for the enantioselective fluorescent recognition of chiral acids. These compounds demonstrate high sensitivity and selectivity towards alpha-hydroxycarboxylic acids and N-protected amino acids (Li et al., 2007).

Synthesis of 1,3-bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives as Antifungal Compounds :

- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and showed significant antifungal activity against Candida spp. strains. These compounds represent potential analogues for antifungal drugs like Fluconazole (Zambrano-Huerta et al., 2019).

Biocatalytic Synthesis of β-Substituted-γ-Amino Acids :

- Commercial lipases were used as biocatalysts for the synthesis of precursors of β-substituted-γ-amino acids, which are structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol. This approach allows for the preparation of a wide range of optically active compounds in high enantio- and diastereoselectivity (Mukherjee & Martínez, 2011).

Rh(II)-catalyzed Cycloadditions and Synthesis of Prolines :

- Rh(II)-catalyzed cycloaddition reactions of compounds related to (R)-2-Amino-3-cyclohexylpropan-1-ol led to the synthesis of various amino esters, including 3-hydroxyprolines, with high diastereoselectivities. This process is tolerant to air/moisture and insensitive to the solvents used, making it a convenient method for synthesizing prolines and related compounds (Deng et al., 2008).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.

Orientations Futures

This involves identifying areas where further research is needed, such as potential applications of the compound, or aspects of its chemistry that are not well understood.

For a specific analysis of “®-2-Amino-3-cyclohexylpropan-1-ol”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to them, databases like PubChem, ChemSpider, or the American Chemical Society’s SciFinder would be good places to start. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these topics, you might find it helpful to consult with a chemist or another expert.

Propriétés

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-cyclohexylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.